2-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions using thiols.
Attachment of Fluorophenyl and Methoxyphenyl Groups: These groups are attached through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, thiols, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide include:
- 2-{[(2-Fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
These compounds share similar structural features but differ in the substituents attached to the pyrimidine ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C25H20FN3O2S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H20FN3O2S2/c1-31-21-10-6-5-9-20(21)28-24(30)23-22(33-19-7-3-2-4-8-19)15-27-25(29-23)32-16-17-11-13-18(26)14-12-17/h2-15H,16H2,1H3,(H,28,30) |
InChI Key |
RTHXTOCPSINEAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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